molecular formula C13H20O2 B053753 Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 116044-44-1

Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B053753
CAS No.: 116044-44-1
M. Wt: 208.3 g/mol
InChI Key: HJEFAEQTNTXLHL-IRCOFANPSA-N
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Description

Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 116044-44-1; 210035-91-9) is a norbornene-derived ester featuring a bicyclic framework with a 3-isopropyl substituent and an ethyl ester group. Its structure combines the rigidity of the bicyclo[2.2.1]heptene system with functional groups that influence reactivity and physical properties. This compound is primarily utilized in polymer chemistry and materials science, particularly as a monomer for ring-opening metathesis polymerization (ROMP) . Its stereochemical complexity (endo/exo isomerism) and substituent effects make it a valuable subject for comparative studies with analogous bicyclic esters.

Properties

IUPAC Name

ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-15-13(14)12-10-6-5-9(7-10)11(12)8(2)3/h5-6,8-12H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEFAEQTNTXLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C1C(C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861233
Record name Ethyl 3-(2-propanyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
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Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116044-44-1, 210035-91-9
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (1R,2S,3S,4S)-rel-
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Record name Ethyl 3-(2-propanyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: ethyl (2R,3R)-3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate; ethyl (2S,3S)-3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate
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Record name (2-endo,3-exo)-Ethyl 3-(1-methylethyl)bicyclo[2.2.1]hept-
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Preparation Methods

Diels-Alder Cycloaddition for Bicyclic Framework Synthesis

The Diels-Alder reaction between cyclopentadiene and acrylate derivatives forms the foundational step for constructing the bicyclo[2.2.1]hept-5-ene scaffold. In a representative procedure, cyclopentadiene reacts with ethyl acrylate under thermal conditions (80–120°C) to yield ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate as the primary adduct . Stereochemical outcomes depend on reaction kinetics, with endo selectivity favored at lower temperatures (≤60°C) due to secondary orbital interactions .

Table 1: Diels-Alder Reaction Conditions and Outcomes

DieneDienophileTemperature (°C)Endo/Exo RatioYield (%)
CyclopentadieneEthyl acrylate8075:2582
CyclopentadieneMethyl acrylate10068:3278
FuranEthyl acrylate12052:4865

Post-reaction purification involves fractional distillation under reduced pressure (20–25 mm Hg) to remove unreacted dienes and oligomeric byproducts . Gas chromatographic analysis confirms the absence of dicyclopentadiene contaminants, which may arise from dimerization side reactions .

Propan-2-yl Group Introduction via Alkylation

Functionalization of the bicyclic ester with a propan-2-yl group employs Friedel-Crafts alkylation or nucleophilic substitution. A two-step protocol involves:

  • Chlorocarbonylation : Treatment of ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate with thionyl chloride (SOCl₂) generates the acyl chloride intermediate .

  • Grignard Reaction : Reaction with isopropyl magnesium bromide (i-PrMgBr) in tetrahydrofuran (THF) at −78°C affords the alkylated product.

Critical Parameters :

  • Solvent Polarity : Ether solvents (THF, diethyl ether) enhance nucleophilicity of Grignard reagents compared to hydrocarbons .

  • Temperature Control : Slow addition of Grignard reagent at subzero temperatures minimizes undesired elimination pathways.

  • Catalyst Use : Lewis acids like boron trifluoride (BF₃) improve regioselectivity by stabilizing carbocation intermediates.

Esterification and Transesterification Strategies

Alternative routes utilize pre-functionalized norbornene derivatives. For example, 5-norbornene-2-exo-carboxylic acid undergoes esterification with isopropyl alcohol under acidic catalysis (H₂SO₄, 98%) .

Reaction Scheme :

C7H8O2 (acid)+C3H8O (isopropanol)H+C13H20O2 (ester)+H2O\text{C}{7}\text{H}{8}\text{O}{2} \text{ (acid)} + \text{C}{3}\text{H}{8}\text{O (isopropanol)} \xrightarrow{\text{H}^+} \text{C}{13}\text{H}{20}\text{O}{2} \text{ (ester)} + \text{H}_{2}\text{O}

Optimization Data :

  • Catalyst Loading : 5 mol% H₂SO₄ achieves 89% conversion vs. 42% with 1 mol% .

  • Reflux Duration : 17 hours required for complete esterification, confirmed by HPLC .

Industrial-Scale Production Methodologies

Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. Key advancements include:

  • Microreactor Systems : Enable precise temperature control (±2°C) during exothermic Diels-Alder steps .

  • In-Line Purification : Integrated distillation units remove byproducts (e.g., diallylcyclopentadiene) in real-time, achieving ≥95% purity .

Table 2: Bench-Scale vs. Industrial Process Metrics

ParameterBench ScaleIndustrial Scale
Reaction Time8 h2 h
Yield78%85%
Energy Consumption12 kWh/kg7 kWh/kg

Stereochemical Control and Isomerization

Base-mediated isomerization adjusts endo/exo ratios post-synthesis. Sodium tert-butoxide (tBuONa) in THF equilibrates isomers at 25°C within 10 minutes, favoring exo configurations (60:40 exo/endo) .

Mechanistic Insight :

  • Carbanion Formation : Deprotonation at the α-carbon generates a resonance-stabilized intermediate.

  • Ring Puckering : Bicyclic strain directs carbanion inversion, enabling isomer interconversion .

Purification and Analytical Validation

Final purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. GC-MS and ¹H-NMR verify structural integrity, with characteristic signals at δ 4.1 (quartet, ester -OCH₂CH₃) and δ 1.2 (doublet, isopropyl -CH(CH₃)₂) .

Quality Control Metrics :

  • Purity : ≥98% by area normalization (GC-FID).

  • Moisture Content : ≤0.1% (Karl Fischer titration).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester exchange reactions.

Major Products Formed

    Oxidation: 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

    Reduction: Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-methanol.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding interactions, which can modulate the activity of the target molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Amino derivatives (e.g., ethyl 3-aminobicyclo...) exhibit higher polarity and crystallinity due to ionic interactions in their hydrochloride forms .
  • Azabicyclo analogs (e.g., tert-butyl 2-azabicyclo...) introduce nitrogen into the bicyclic framework, altering electronic properties and enabling applications in medicinal chemistry .

This compound

Diels-Alder Reactions : Cyclopentadiene and α,β-unsaturated esters in the presence of Lewis acids (e.g., AlCl₃/THF) yield bicyclic esters .

Esterification : Reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with propan-2-yl halides or alcohols under basic conditions (e.g., DMAP, TEA) .

Comparison with Analogs :

  • Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (5a) : Synthesized via AlCl₃/THF-catalyzed Diels-Alder reactions (80% yield) .
  • Amino Derivatives: Prepared via LiAlH₄ reduction of azabicyclo precursors followed by HCl salt formation (e.g., 98.5% purity) .
  • Azabicyclo Compounds : tert-Butyl groups are introduced using di-tert-butyldicarbonate under DMAP catalysis .

Physicochemical Properties

  • Solubility : Unsubstituted analogs (e.g., ethyl bicyclo...) dissolve readily in CH₂Cl₂ and EtOAc, while bulkier substituents (e.g., 3-isopropyl) may reduce solubility in polar solvents .
  • Thermal Stability: Amino and azabicyclo derivatives exhibit higher melting points due to ionic or hydrogen-bonding interactions (e.g., 129–132°C for ethyl 3-amino...) .
  • Reactivity : The 3-isopropyl group in the target compound may hinder electrophilic additions or cycloadditions compared to less hindered analogs .

Biological Activity

Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate, with the molecular formula C13H20O2C_{13}H_{20}O_{2} and CAS number 210035-91-9, is a bicyclic ester that has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic organic chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

Molecular Structure

This compound features a rigid bicyclic structure, which contributes to its unique reactivity and biological interactions. The compound can be synthesized via the Diels-Alder reaction, typically involving cyclopentadiene and ethyl acrylate, followed by isopropylation to yield the final product .

PropertyValue
Molecular FormulaC13H20O2
Molecular Weight208.301 g/mol
LogP2.72
Polar Surface Area26 Ų
Rotatable Bonds4
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding interactions, which can modulate the activity of target molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, further enhancing its biological effects .

Therapeutic Potential

Research indicates that this compound may possess various therapeutic properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.
  • Analgesic Properties : Its structural features may contribute to pain relief mechanisms, warranting exploration in pain management therapies.

Case Studies

Several studies have investigated the biological effects of related compounds and their analogs:

  • Cancer Cell Line Studies : Analogous compounds have shown micromolar activity against various cancer cell lines (e.g., A549, HeLa), indicating potential anticancer properties that could also extend to this compound .
  • Enzyme Inhibition : Research on structurally similar compounds has demonstrated inhibition of key enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar enzyme-modulating effects.

Comparative Analysis

Comparative studies highlight the unique attributes of this compound against similar compounds:

CompoundKey DifferencesBiological Activity
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylateLacks isopropyl groupDifferent reactivity and applications
3-propan-2-ybicyclo[2.2.1]hept-5-eneFree acid form; different propertiesVaries significantly in solubility

Q & A

Q. Advanced

  • Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in one enantiomer.
  • Chiral auxiliaries : tert-Butyldimethylsilyl (TBDMS) groups induce diastereoselectivity in Diels-Alder reactions .

What are the applications of bicyclo derivatives in material science?

Q. Advanced

  • Conductive polymers : ROMP-derived polynorbornenes functionalized with naphthalimide moieties exhibit tunable electronic properties.
  • Biomedical scaffolds : Copolymers with PEG enhance biocompatibility for tissue engineering.
  • Sensors : PANI/bicyclo composites detect volatile organic compounds (VOCs) via conductivity changes .

How to analyze trace impurities in synthesized bicyclo compounds?

Q. Basic

  • GC-MS : Identifies volatile byproducts (e.g., unreacted cyclopentadiene).
  • LC-QTOF : Detects non-volatile impurities (e.g., diastereomers) with ppm-level sensitivity.
  • X-ray crystallography : Resolves structural defects in crystalline products .

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